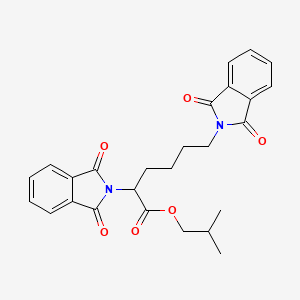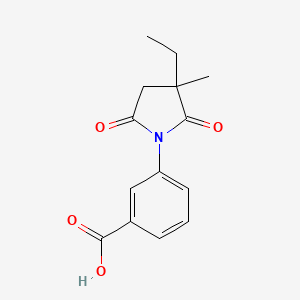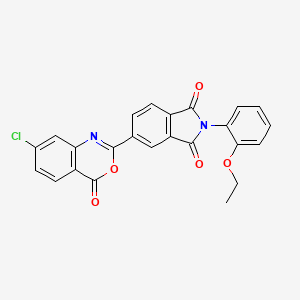
1-(2-chlorophenyl)-N-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide
Übersicht
Beschreibung
Synthesis Analysis
This compound is typically synthesized through multi-component reactions involving elements such as malonamide, aldehyde, malononitrile, and triethylamine in water at room temperature. The synthesis process often includes techniques like FT-IR, NMR, and X-ray diffraction for characterization (Jayarajan et al., 2019).
Molecular Structure Analysis
The molecular structure of this compound is often characterized using X-ray diffraction techniques. Such studies reveal the crystal structure and the spatial arrangement of atoms within the molecule, providing insights into its molecular conformation and stability (Kumar et al., 2018).
Chemical Reactions and Properties
The compound's chemical properties are explored through various reactions, including palladium-catalyzed cyanation and reduction sequences. These studies help to understand its reactivity and potential applications in different fields (Wang et al., 2006).
Physical Properties Analysis
Its physical properties, such as melting points, boiling points, and solubility, are crucial for understanding how the compound behaves under different conditions. These properties are generally analyzed using various spectroscopic and thermogravimetric techniques (Banerjee et al., 2002).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds and stability under different conditions, are explored through various analytical techniques. These studies are essential for determining the compound's potential applications and safety profile (Schroeder et al., 2009).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization in Polymer Chemistry
Aromatic polyamides, synthesized using compounds related to 1-(2-chlorophenyl)-N-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide, have been extensively studied. These polyamides, created through polycondensation processes, demonstrate remarkable solubility in organic solvents and form transparent, tough films. Their high glass transition temperatures (209-267°C) and thermal stability (weight loss values above 460°C in nitrogen) make them suitable for advanced material applications (Yang, Hsiao, & Yang, 1999). Another study involving diphenylfluorene-based aromatic polyamides derived from similar compounds also reported excellent thermal stability and solubility, adding to the material's utility in various industrial applications (Hsiao, Yang, & Lin, 1999).
Medicinal Chemistry and Pharmacological Research
In medicinal chemistry, derivatives of 1-(2-chlorophenyl)-N-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide have been synthesized and evaluated for their potential anti-inflammatory and analgesic properties. This research contributes to the development of new therapeutic agents (Farag et al., 2012). Additionally, related compounds have shown potent antitubercular and antibacterial activities in laboratory screenings, indicating their potential as molecular scaffolds for treating infectious diseases (Bodige et al., 2019).
Fluorescent pH Sensors and Chemical Sensing
Compounds analogous to 1-(2-chlorophenyl)-N-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide have been used to create organic fluorophores for pH sensing. These sensors demonstrate reversible emission changes between blue and dark states under varying pH conditions, making them valuable for environmental and biological sensing applications (Yang et al., 2013).
Antipathogenic and Antibacterial Properties
Thiourea derivatives related to the target compound have shown significant antipathogenic activity against bacterial strains capable of forming biofilms. These findings suggest the potential of these derivatives as novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Synthesis and Spectroscopic Studies in Coordination Chemistry
Coordination complexes derived from similar compounds have been synthesized and characterized, contributing to the understanding of molecular interactions and structure in coordination chemistry (Amirnasr et al., 2001).
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-N-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN2O2/c18-14-3-1-2-4-15(14)21-10-11(9-16(21)22)17(23)20-13-7-5-12(19)6-8-13/h1-8,11H,9-10H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRROPZUORAKFIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl 2-fluorobenzoate](/img/structure/B4008109.png)
![methyl (2S,4S)-1-methyl-4-{[(1-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)carbonyl]amino}pyrrolidine-2-carboxylate](/img/structure/B4008113.png)
![2-(dimethylamino)-2-(2-methylphenyl)-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]acetamide](/img/structure/B4008125.png)
![1-(phenylacetyl)-N-[3-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4008127.png)
![4,4'-[(2-aminophenyl)methylene]diphenol](/img/structure/B4008130.png)


![7-benzoyl-11-[4-(trifluoromethoxy)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4008164.png)

![2-oxo-2-[(1-phenylethyl)amino]ethyl 2-methyl-4-quinolinecarboxylate](/img/structure/B4008183.png)
![3-(4-methylphenyl)-2-(4-nitrophenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione](/img/structure/B4008184.png)

![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4008196.png)
![2-[2-nitro-5-(1-piperidinyl)phenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4008203.png)